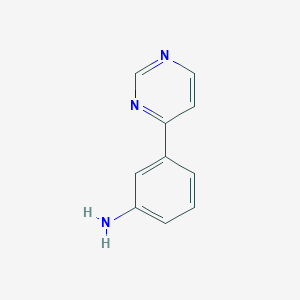
3-(Pyrimidin-4-yl)aniline
Description
3-(Pyrimidin-4-yl)aniline is a phenylpyrimidine derivative consisting of an aniline moiety (a benzene ring with an amino group) linked to a pyrimidine heterocycle at the meta position (C3 of the benzene and C4 of the pyrimidine). This scaffold is a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Derivatives of this core structure are frequently modified with halogen, alkyl, or electron-withdrawing substituents to optimize physicochemical and biological properties.
Properties
CAS No. |
16496-10-9 |
|---|---|
Molecular Formula |
C10H9N3 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
3-pyrimidin-4-ylaniline |
InChI |
InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H,11H2 |
InChI Key |
MJLDVXLWYAVOLO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=NC=C2 |
Synonyms |
Benzenamine, 3-(4-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogenation (Cl): Chlorination at the pyrimidine (e.g., 6-Cl in ) or aniline (e.g., 4-Cl in ) increases molecular weight and hydrophobicity, as evidenced by shorter HPLC retention times (0.75 min for 245 Da vs. 0.82 min for 299 Da in ). This suggests that chloro-substituted derivatives may exhibit enhanced membrane permeability but reduced aqueous solubility.
- Trifluoromethyl (CF₃): The CF₃ group in significantly elevates molecular weight (299 Da) and retention time (0.82 min), indicating strong electron-withdrawing effects and increased lipophilicity. Such modifications are often employed to improve metabolic stability in drug candidates.
- Methyl (CH₃): Methylation at the pyrimidine (e.g., 2-CH₃ in ) introduces moderate hydrophobicity without drastically altering molecular weight (186 Da). This substitution is synthetically accessible and may enhance binding interactions in target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


